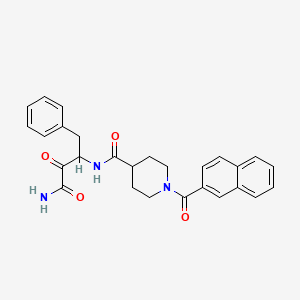![molecular formula C28H40FNO6 B10779729 (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL526566 is a bioactive compound listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is of interest to researchers in the fields of chemistry, biology, and medicine due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL526566 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents, which provide step-by-step procedures for the preparation of this compound .
Industrial Production Methods: Industrial production of CHEMBL526566 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: CHEMBL526566 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
CHEMBL526566 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chemical assays and studies of reaction mechanisms.
Biology: Investigated for its effects on biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CHEMBL526566 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling .
Comparison with Similar Compounds
- CHEMBL123456
- CHEMBL654321
- CHEMBL789012
Comparison: CHEMBL526566 is unique in its specific molecular structure and bioactivity profile. Compared to similar compounds, it may exhibit different potency, selectivity, and therapeutic effects. These differences can be attributed to variations in molecular interactions and binding affinities with target proteins .
Properties
Molecular Formula |
C28H40FNO6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C28H40FNO6/c1-16-11-20-19-8-7-17-12-18(32)9-10-25(17,5)27(19,29)21(33)13-26(20,6)28(16,22(34)14-31)36-23(35)30-15-24(2,3)4/h9-10,12,16,19-21,31,33H,7-8,11,13-15H2,1-6H3,(H,30,35)/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |
InChI Key |
QIOJSKJMCPAOBC-XYWKZLDCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)NCC(C)(C)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)NCC(C)(C)C)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
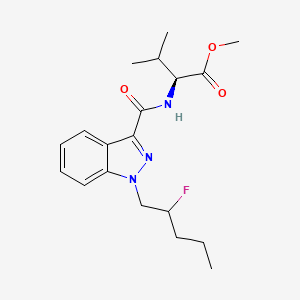
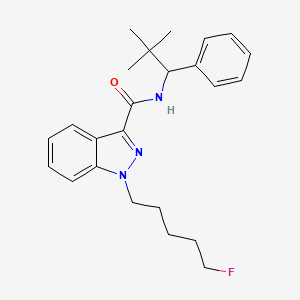
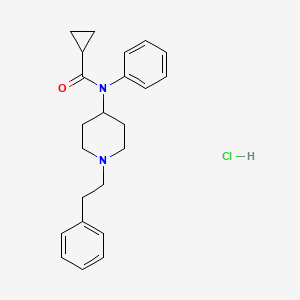
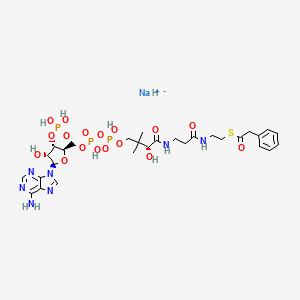
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)

![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)
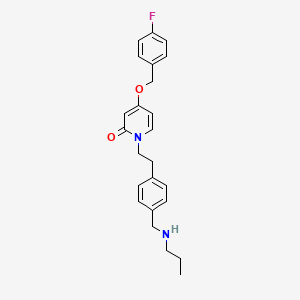
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
